Cas no 2680903-20-0 (2,4-Dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid)

2,4-Dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- EN300-28290630
- 2,4-dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid
- 2680903-20-0
- 2,4-Dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid
-
- Inchi: 1S/C9H4Cl2F3NO3/c10-4-2-1-3(7(16)17)5(11)6(4)15-8(18)9(12,13)14/h1-2H,(H,15,18)(H,16,17)
- InChI Key: ICRYPQWINPYLMH-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)O)=CC=C(C=1NC(C(F)(F)F)=O)Cl
Computed Properties
- Exact Mass: 300.9520329g/mol
- Monoisotopic Mass: 300.9520329g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 66.4Ų
2,4-Dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28290630-10g |
2,4-dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid |
2680903-20-0 | 10g |
$2331.0 | 2023-09-08 | ||
Enamine | EN300-28290630-2.5g |
2,4-dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid |
2680903-20-0 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28290630-0.25g |
2,4-dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid |
2680903-20-0 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28290630-0.5g |
2,4-dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid |
2680903-20-0 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28290630-5g |
2,4-dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid |
2680903-20-0 | 5g |
$1572.0 | 2023-09-08 | ||
Enamine | EN300-28290630-0.05g |
2,4-dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid |
2680903-20-0 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28290630-5.0g |
2,4-dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid |
2680903-20-0 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28290630-0.1g |
2,4-dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid |
2680903-20-0 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28290630-10.0g |
2,4-dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid |
2680903-20-0 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28290630-1.0g |
2,4-dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid |
2680903-20-0 | 95.0% | 1.0g |
$541.0 | 2025-03-19 |
2,4-Dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid Related Literature
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
Additional information on 2,4-Dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid
Research Briefing on 2,4-Dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid (CAS: 2680903-20-0)
2,4-Dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid (CAS: 2680903-20-0) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoroacetamido and dichlorobenzoic acid moieties, has shown promising potential in various applications, including drug development and biochemical studies. Recent studies have focused on its synthesis, biological activity, and potential therapeutic applications, making it a compound of interest for researchers in the field.
The synthesis of 2,4-Dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid involves a multi-step process that includes the introduction of the trifluoroacetamido group onto a dichlorobenzoic acid backbone. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, enabling more detailed studies of its properties. Researchers have employed techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to characterize the compound and ensure its structural integrity.
In terms of biological activity, preliminary studies have indicated that 2,4-Dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid exhibits notable interactions with specific enzymatic targets. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential applications in the development of anti-inflammatory drugs. Additionally, its unique chemical structure allows it to act as a precursor for the synthesis of more complex molecules with enhanced pharmacological properties.
Recent research has also explored the compound's potential in targeted drug delivery systems. Due to its ability to interact with biological membranes and its stability under physiological conditions, 2,4-Dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid has been investigated as a carrier molecule for delivering therapeutic agents to specific tissues or cells. This application could significantly improve the efficacy and reduce the side effects of various treatments.
Despite these promising findings, further studies are needed to fully understand the compound's mechanisms of action and to optimize its use in pharmaceutical applications. Current research is focused on elucidating its pharmacokinetics and toxicological profile, which are critical for its potential transition from laboratory studies to clinical trials. Collaborative efforts between chemists, biologists, and pharmacologists are essential to advance the understanding of this compound and its derivatives.
In conclusion, 2,4-Dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid (CAS: 2680903-20-0) represents a valuable compound in the field of chemical biology and pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for further investigation and potential therapeutic applications. Continued research and development efforts will be crucial in unlocking its full potential and translating laboratory findings into real-world medical solutions.
2680903-20-0 (2,4-Dichloro-3-(2,2,2-trifluoroacetamido)benzoic acid) Related Products
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)




